molecular formula C9H17ClN2O B13475335 N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride

N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride

Cat. No.: B13475335
M. Wt: 204.70 g/mol
InChI Key: WCOVVZWBOIXWAV-UHFFFAOYSA-N
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Description

N-methyl-6-azaspiro[25]octane-1-carboxamide hydrochloride is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various physiological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide
  • N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
  • 6-Azaspiro[2.5]octane hydrochloride

Uniqueness

N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride stands out due to its specific methylation, which can influence its reactivity and interaction with biological targets. This methyl group can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs .

Biological Activity

N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

This compound has the following structural characteristics:

  • Molecular Formula : C9H16N2O
  • SMILES Notation : CNC(=O)C1CC12CCNCC2
  • InChIKey : QOXPFNLUVORDGK-UHFFFAOYSA-N

The compound features a spirocyclic structure that contributes to its biological activity by allowing specific interactions with molecular targets.

Research indicates that this compound may interact with various receptors and enzymes, modulating their activities. This modulation can lead to significant biological effects, particularly in the context of inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes.

Anticancer Potential

Studies have shown that this compound exhibits notable anticancer properties. It has been observed to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism may involve the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect could be beneficial in treating inflammatory diseases, although further studies are necessary to elucidate its full pharmacological profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamideContains a cyclopropyl groupEnhanced lipophilicity
N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamideContains chlorobenzyl groupPotential for selective receptor binding
Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanoneIsoindole frameworkDifferent pharmacological properties

This compound is distinguished by its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cell Viability Assays : In vitro studies have demonstrated that the compound significantly reduces cell viability in cancer cell lines, with IC50 values indicating potent activity.
  • Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits COX enzymes, leading to decreased production of inflammatory mediators.
  • Animal Models : Preliminary animal studies suggest that the compound may reduce tumor growth and inflammation, supporting its potential therapeutic applications.

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

N-methyl-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-10-8(12)7-6-9(7)2-4-11-5-3-9;/h7,11H,2-6H2,1H3,(H,10,12);1H

InChI Key

WCOVVZWBOIXWAV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC12CCNCC2.Cl

Origin of Product

United States

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